molecular formula C16H24N2O3 B2476633 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 1219914-57-4

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No. B2476633
CAS RN: 1219914-57-4
M. Wt: 292.379
InChI Key: FAMVDMUOPFDCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxyphenethyl)urea is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. This compound is also known as CPMEU and has been synthesized through various methods.

Scientific Research Applications

Synthetic Chemistry and Drug Development

Urea derivatives are significant in the synthesis of pharmacologically active compounds. For example, flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been synthesized and assessed for antiacetylcholinesterase activity, showcasing their potential in treating diseases like Alzheimer's (Vidaluc et al., 1995). This illustrates the utility of urea derivatives in designing compounds with specific biological activities.

Biochemical Evaluation

The biochemical evaluation of urea derivatives extends to their interaction with enzymes and potential therapeutic targets. The study by Vidaluc et al. is a prime example, where the inhibition of acetylcholinesterase by urea derivatives was explored. Such studies are crucial in drug discovery and development processes, highlighting the role of urea derivatives in identifying new therapeutic agents.

Molecular Interactions and Mechanistic Studies

Investigations into the chemistry of urea, such as the reactions of urea and its derivatives with acyloins and diacetyl, shed light on their potential chemical behaviors and interactions (Butler & Hussain, 1981). Understanding these interactions is crucial for exploiting urea derivatives in synthetic pathways and material science applications.

Nucleoside Analog Synthesis

Urea derivatives also play a role in the synthesis of nucleoside analogs, as demonstrated by Shealy and O'dell (1976), who synthesized carbocyclic analogs of uridine and its derivatives, showcasing the versatility of urea derivatives in nucleoside chemistry (Shealy & O'dell, 1976).

Analytical and Environmental Chemistry

In analytical chemistry, urea derivatives are utilized in developing detection methods for various analytes, such as the solvatochromic fluorescence probes based on N-acylureido functionality for detecting carboxylic acids, alcohols, and fluoride ions (Bohne et al., 2005). This demonstrates the application of urea derivatives in sensing technologies and environmental monitoring.

properties

IUPAC Name

1-[(1-hydroxycyclopentyl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-21-14-6-4-13(5-7-14)8-11-17-15(19)18-12-16(20)9-2-3-10-16/h4-7,20H,2-3,8-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMVDMUOPFDCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxyphenethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.